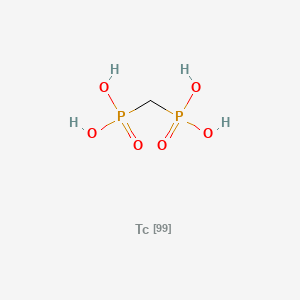
Tc-99m Mdp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Technetium-99m methylene diphosphonate is a radiopharmaceutical compound widely used in nuclear medicine for bone imaging. Technetium-99m is a metastable nuclear isomer of technetium-99, which emits gamma rays suitable for imaging. Methylene diphosphonate is a bisphosphonate that binds to hydroxyapatite in bone, making it an ideal agent for detecting bone abnormalities, such as metastases, fractures, and infections .
準備方法
Technetium-99m methylene diphosphonate is prepared by labeling methylene diphosphonate with technetium-99m. The process involves the reduction of pertechnetate (TcO₄⁻) using a reducing agent, typically stannous chloride (SnCl₂), in the presence of methylene diphosphonate. The reaction is carried out in a sterile, lyophilized kit that contains all necessary reagents. The mixture is then reconstituted with a saline solution to form the final radiopharmaceutical product .
化学反応の分析
Technetium-99m methylene diphosphonate undergoes several chemical reactions, primarily involving its coordination chemistry. The key reactions include:
Reduction: The reduction of pertechnetate (TcO₄⁻) to a lower oxidation state using stannous chloride.
Complexation: The formation of a complex between technetium and methylene diphosphonate.
Adsorption: The binding of the complex to hydroxyapatite in bone tissue.
Common reagents used in these reactions include stannous chloride as the reducing agent and methylene diphosphonate as the ligand. The major product formed is the technetium-99m methylene diphosphonate complex, which is used for bone imaging .
科学的研究の応用
Technetium-99m methylene diphosphonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying bone metabolism and the effects of various treatments on bone health.
Biology: Helps in understanding bone physiology and the mechanisms of bone diseases.
Medicine: Widely used in diagnostic imaging to detect bone metastases, fractures, infections, and other bone-related conditions. It is also used in evaluating bone grafts and prosthetic implants.
Industry: Employed in quality control and testing of materials that interact with bone tissue .
作用機序
The mechanism of action of technetium-99m methylene diphosphonate involves its selective uptake by bone tissue. After intravenous injection, the compound is rapidly cleared from the blood and accumulates in areas of high bone turnover. Methylene diphosphonate binds to hydroxyapatite crystals in the bone, and the technetium-99m emits gamma rays, which are detected by a gamma camera to produce images of the bone. This allows for the visualization of areas with increased osteoblastic activity, such as fractures, infections, and metastases .
類似化合物との比較
Technetium-99m methylene diphosphonate is often compared with other technetium-99m-labeled bisphosphonates, such as technetium-99m hydroxymethylene diphosphonate. While both compounds are used for bone imaging, technetium-99m methylene diphosphonate is preferred for its higher uptake in bone and better image quality. Other similar compounds include technetium-99m pyrophosphate and technetium-99m diphosphonate, which have different binding affinities and imaging characteristics .
Technetium-99m methylene diphosphonate stands out due to its optimal imaging properties, making it a valuable tool in nuclear medicine for diagnosing and monitoring bone-related conditions.
特性
CAS番号 |
80908-09-4 |
|---|---|
分子式 |
CH6O8P2Tc-4 |
分子量 |
306.91 g/mol |
IUPAC名 |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1 |
InChIキー |
GEJDKFSIZBOWEL-SGNQUONSSA-J |
SMILES |
C(P(=O)(O)O)P(=O)(O)O.[Tc] |
異性体SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
正規SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc] |
Key on ui other cas no. |
80908-09-4 |
同義語 |
Tc-99m-diphosphonate technetium diphosphonate technetium Tc 99m diphosphonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















